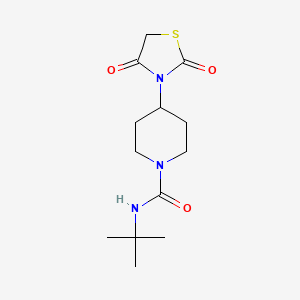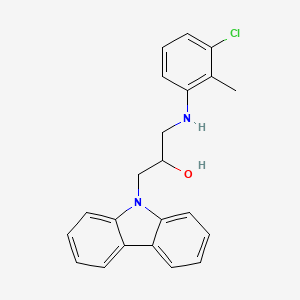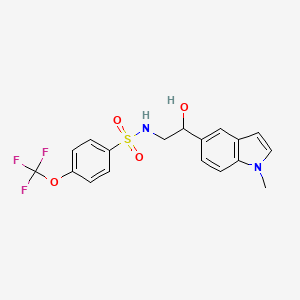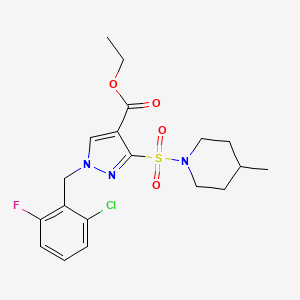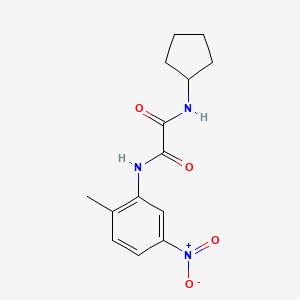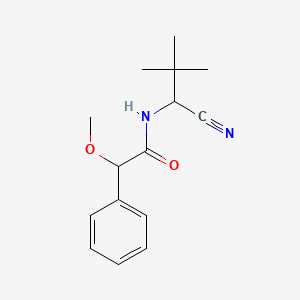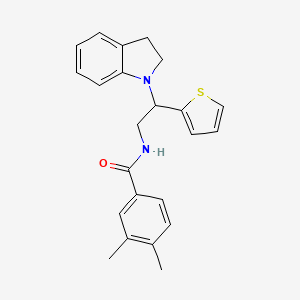
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzamide family and is known for its unique structure and properties.
Scientific Research Applications
Medicinal Chemistry and Biological Activity
- Serotonin Receptor Modulation: Compounds with indole and thiophene structures have been explored for their potential interaction with serotonin receptors. For instance, studies on thieno[3,2-b]- and thieno[2,3-b]pyrrole analogs of hallucinogens and serotonin agonists have revealed their activity towards the 5-HT1A receptor, suggesting potential applications in neuropsychiatric disorder treatments (Blair et al., 1999).
- Antitumor Efficacy: Novel pyrrole-substituted indolinones, such as compounds with structural similarities to N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethylbenzamide, have shown potent antitumor activity by inducing G2/M cell cycle arrest, suggesting applications in cancer therapy (Xiong et al., 2010).
Materials Science
- Corrosion Inhibition: Thiophene derivatives have been investigated for their role in corrosion inhibition, an application of interest in materials science and engineering. For example, studies on thiophene Schiff base compounds have demonstrated their efficiency in inhibiting corrosion on metal surfaces, indicating potential applications in protective coatings (Daoud et al., 2014).
Biochemistry
- Antioxidant Activity: Indole derivatives have been explored for their antioxidant properties. The structural features of indoles, potentially similar to N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethylbenzamide, allow them to act as effective scavengers of free radicals, suggesting applications in mitigating oxidative stress-related conditions (Aziz et al., 2021).
properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OS/c1-16-9-10-19(14-17(16)2)23(26)24-15-21(22-8-5-13-27-22)25-12-11-18-6-3-4-7-20(18)25/h3-10,13-14,21H,11-12,15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTVQJCVNVOYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(5,6-dimethylpyrimidin-4-yl)methanone](/img/structure/B2858016.png)
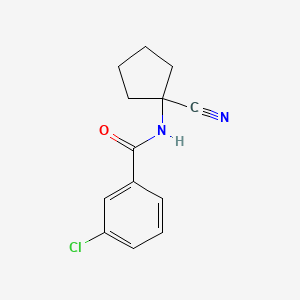
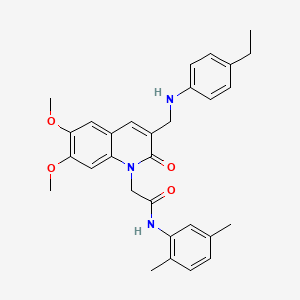
![[5-(Methoxymethyl)oxazol-4-yl]methanamine hydrochloride](/img/structure/B2858021.png)
![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2858024.png)
